2-Bromo-3-fluoropropionic acid methyl ester
Description
2-Bromo-3-fluoropropionic acid methyl ester (CAS: 1537-52-6) is a fluorinated and brominated ester derivative. Its molecular formula is C₄H₆BrFO₂, with a molecular weight of 193.0 g/mol. This compound is notable for its role in studying the effects of fluorine substitution on nuclear magnetic resonance (NMR) parameters, particularly vicinal coupling constants between hydrogen and carbon atoms . It serves as a critical tool for analyzing geminal couplings in heteronuclear systems, providing insights into stereoelectronic interactions influenced by fluorine's electronegativity .
The compound is an isomer of 2-bromo-3-hydroxypropionic acid methyl ester, where the hydroxyl group is replaced by fluorine. This substitution alters both reactivity and spectroscopic behavior, making it valuable for synthetic and analytical chemistry applications .
Properties
IUPAC Name |
methyl 2-bromo-3-fluoropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYDNLOFHBZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-fluoropropionic acid methyl ester can be synthesized through several methods. One common method involves the esterification of 2-bromo-3-fluoropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoropropionic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents. The reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of this compound, such as 2-hydroxy-3-fluoropropionic acid methyl ester.
Reduction: The major product is 2-bromo-3-fluoropropanol.
Hydrolysis: The major product is 2-bromo-3-fluoropropionic acid.
Scientific Research Applications
Organic Synthesis
Intermediate in Peptide Synthesis
2-Bromo-3-fluoropropionic acid methyl ester is widely utilized as an intermediate in peptide synthesis. Its unique structure allows for the introduction of fluorinated amino acids into peptides, which can enhance the biological activity and stability of the resulting compounds. Fluorinated amino acids are crucial in developing pharmaceuticals due to their ability to modulate the pharmacokinetic properties of peptides .
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis, where it can be used to create chiral centers in organic molecules. This is particularly important in the synthesis of biologically active compounds, where chirality can influence drug efficacy and safety .
Medicinal Chemistry
Drug Development
Research indicates that this compound can serve as a precursor for developing various therapeutic agents. Its fluorinated structure is beneficial for enhancing metabolic stability and bioavailability in drug candidates. The incorporation of fluorine atoms often leads to compounds with improved pharmacological profiles .
Case Study: Anticancer Agents
A study highlighted the synthesis of fluorinated derivatives from this compound that exhibited significant anticancer activity. The modification of existing drugs with fluorinated moieties has been shown to enhance their efficacy against specific cancer types, demonstrating the compound's potential in targeted drug design .
Material Science
Fluorinated Polymers
In material science, this compound is used as a building block for synthesizing fluorinated polymers. These materials are known for their unique properties such as high thermal stability, low surface energy, and chemical resistance, making them suitable for applications in coatings, adhesives, and electronic components .
Optical Fiber Production
The compound is also implicated in the production of fluoro-containing macromolecular materials used in optical fibers. The high-performance characteristics of these materials make them ideal for advanced communication technologies where signal integrity and transmission efficiency are critical .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Synthesis | Intermediate for peptide synthesis and asymmetric synthesis |
| Medicinal Chemistry | Precursor for drug development; enhances biological activity and stability |
| Material Science | Building block for fluorinated polymers; used in optical fiber production |
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropropionic acid methyl ester involves its reactivity with nucleophiles. The bromine atom, being a good leaving group,
Biological Activity
2-Bromo-3-fluoropropionic acid methyl ester (CAS Number: 1537-52-6) is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing complex organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C4H6BrFO2
- Molecular Weight : 184.99 g/mol
- Structural Characteristics : The presence of bromine and fluorine atoms in its structure contributes to its reactivity and biological activity.
The primary mechanism of action for this compound involves its reactivity with nucleophiles due to the presence of the bromine atom, which acts as a good leaving group. This reactivity facilitates various biological interactions, including enzyme inhibition and protein modification. The compound can form covalent bonds with nucleophiles, making it useful for probing active sites of enzymes and studying their functions .
Biological Activities
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially useful in developing new antibiotics or antimicrobial agents .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential applications in treating inflammatory diseases .
Research Applications
The compound is utilized in various scientific research applications:
- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical compounds, including potential anti-cancer agents and drugs targeting neurological disorders .
- Biochemical Studies : Its reactivity allows researchers to investigate enzyme mechanisms and protein interactions, providing insights into cellular processes .
- Synthesis of Chiral Compounds : The compound is also used in synthesizing enantiopure α-bromoacids, which are important in drug development .
Case Study 1: Enzyme Inhibition
A study focused on the use of this compound demonstrated its effectiveness as an inhibitor of specific enzymes involved in metabolic pathways. The results showed a significant reduction in enzyme activity, highlighting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial therapies.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Fluoropropionic Acid Methyl Ester | Similar halogenated structure | Antimicrobial and anti-inflammatory |
| α-Bromopropionic Acid | Similar reactivity profile | Enzyme inhibition |
| 2-Bromo-2-fluoropropionic Acid | Enhanced reactivity due to dual halogenation | Potentially broader biological effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Propionic Acid Esters
2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic Acid Methyl Ester (CAS: 749928-33-4)
- Structure: Incorporates a phenoxy group and a branched methyl group. Molecular formula: C₁₁H₁₂BrFO₃ (MW: 291.11 g/mol).
- Key Differences: The aromatic phenoxy substituent introduces π-conjugation, altering electronic properties and reactivity compared to the aliphatic fluorine-bromine system in the target compound. This structural feature may enhance stability in aromatic substitution reactions .
Ethyl 3-Bromo-2,4,5-trifluorobenzoylacetate (CAS: 104222-46-0)
- Structure : Features a trifluorobenzoyl group and an ethyl ester. Molecular formula: C₁₁H₈BrF₃O₃ (MW: 325.08 g/mol).
- The β-keto ester moiety (C=O adjacent to ester) distinguishes it from the target compound, enabling keto-enol tautomerism .
- Applications : Likely serves as a building block for fluorinated agrochemicals or pharmaceuticals.
Brominated Acrylic Acid Esters
2-Propenoic Acid, 2-Bromo-3-phenyl-, Methyl Ester (CAS: 24127-62-6)
- Structure : A conjugated acrylate ester with bromine and phenyl substituents. Molecular formula: C₁₀H₉BrO₂ (MW: 241.08 g/mol).
- Key Differences : The α,β-unsaturated ester system (C=C adjacent to ester) allows for Michael addition or polymerization reactions, unlike the saturated propionic acid backbone of the target compound. The phenyl group introduces steric hindrance and resonance stabilization .
- Applications: Potential use in polymer chemistry or as a dienophile in Diels-Alder reactions.
3-[5-Bromo-2-(Trifluoromethoxy)phenyl]-2-propenoic Acid Methyl Ester (CAS: 1820748-61-5)
- Structure : Combines a trifluoromethoxy-substituted aryl group with an acrylate ester. Molecular formula: C₁₁H₈BrF₃O₃ (MW: 325.08 g/mol).
- Key Differences : The trifluoromethoxy group (-OCF₃) is highly electronegative and lipophilic, influencing solubility and bioactivity. Predicted boiling point (314.5±42.0°C) suggests higher thermal stability than the target compound .
- Applications : Likely explored in medicinal chemistry for CNS-targeting drugs due to its lipophilicity.
Methyl Esters with Multiple Halogens
Methyl 3-Bromo-2-(bromomethyl)propionate
- Structure: Contains two bromine atoms on adjacent carbons.
- This contrasts with the fluorine-bromine vicinal arrangement in the target compound, which favors coupling constant analysis over elimination .
- Applications: Potential use in cross-coupling reactions or as a dihalogenated synthon.
Comparative Analysis Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Applications |
|---|---|---|---|---|---|
| 2-Bromo-3-fluoropropionic acid methyl ester | 1537-52-6 | C₄H₆BrFO₂ | 193.0 | Vicinal F/Br; NMR coupling studies | Analytical chemistry, spectroscopy |
| 2-(4-Bromo-2-fluoro-phenoxy)-2-methyl-propionic acid methyl ester | 749928-33-4 | C₁₁H₁₂BrFO₃ | 291.11 | Aromatic phenoxy; branched methyl | Pharmaceutical intermediates |
| Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate | 104222-46-0 | C₁₁H₈BrF₃O₃ | 325.08 | β-keto ester; trifluorobenzoyl | Agrochemicals, fluorinated compounds |
| 2-Propenoic acid, 2-bromo-3-phenyl-, methyl ester | 24127-62-6 | C₁₀H₉BrO₂ | 241.08 | α,β-unsaturated ester; phenyl substituent | Polymer chemistry, organic synthesis |
| Methyl 3-bromo-2-(bromomethyl)propionate | N/A | C₅H₈Br₂O₂ | ~259.84 | Geminal Br; steric bulk | Cross-coupling reactions |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2-bromo-3-fluoropropionic acid methyl ester, and how can side reactions be minimized?
- Methodological Answer :
- Step 1 : Start with esterification of 2-bromo-3-fluoropropionic acid using methanol under acidic catalysis (e.g., H₂SO₄) at reflux.
- Step 2 : Optimize stoichiometry (1:5 molar ratio of acid to methanol) to drive esterification to completion .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR for ester carbonyl peak (~1740 cm⁻¹).
- Contamination Control : Use anhydrous conditions to avoid hydrolysis. Purify via fractional distillation (bp ~150–160°C, extrapolated from similar brominated esters ).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR should show a singlet for the methyl ester (-OCH₃, δ 3.7–3.8 ppm), coupled signals for Br/CF adjacent protons (δ 4.5–5.5 ppm), and fluorine splitting in ¹⁹F NMR .
- GC-MS : Use a polar capillary column (e.g., cyanosilicone) to resolve volatile by-products. Compare retention times with FAME standards (e.g., methyl octanoate ).
- Elemental Analysis : Validate Br/F content via combustion analysis or X-ray fluorescence (XRF).
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence the stereochemical outcome of nucleophilic substitutions involving this compound?
- Methodological Answer :
- Kinetic Studies : Perform reactions under varying conditions (polar aprotic solvents, temperature gradients) to isolate intermediates.
- DFT Calculations : Model transition states to predict regioselectivity. For example, fluorine’s electronegativity may stabilize carbocation intermediates, favoring SN1 pathways .
- Chiral HPLC : Resolve enantiomers post-reaction to quantify stereochemical retention .
Q. What strategies can resolve contradictions in spectroscopic data when impurities persist after purification?
- Methodological Answer :
- Hypothesis Testing : If GC-MS shows a minor peak at m/z 180, suspect residual bromopropionic acid. Repeat aqueous NaHCO₃ washes to remove unreacted acid .
- 2D NMR : Use HSQC/HMBC to distinguish overlapping signals from diastereomers or regioisomers.
- Cross-Validation : Compare experimental ¹³C NMR shifts with NIST Chemistry WebBook entries for analogous bromo-fluoro esters .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor decomposition via:
- HPLC-PDA : Detect hydrolysis products (e.g., free acid).
- Karl Fischer Titration : Quantify moisture ingress in sealed vs. open vials.
- Recommendation : Use amber vials at –20°C under argon, as brominated esters are light- and moisture-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
